6-Methoxynicotinohydrazide
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Overview
Description
6-Methoxynicotinohydrazide is an organic compound with the molecular formula C7H9N3O2. It is a derivative of nicotinic acid and features a methoxy group at the 6-position and a hydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxynicotinohydrazide typically involves the reaction of 6-methoxynicotinic acid with hydrazine hydrate. The process can be summarized as follows:
Starting Material: 6-Methoxynicotinic acid.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hydrazine hydrate, which is a hazardous reagent .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxynicotinohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve strong acids or bases.
Major Products:
Oxidation: Produces oxides of the original compound.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxynicotinohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 6-Methoxynicotinohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .
Comparison with Similar Compounds
6-Methoxynicotinic acid: Shares the methoxy group but lacks the hydrazide functional group.
Nicotinohydrazide: Lacks the methoxy group but contains the hydrazide functional group.
6-Hydroxynicotinohydrazide: Similar structure but with a hydroxyl group instead of a methoxy group
Uniqueness: 6-Methoxynicotinohydrazide is unique due to the presence of both the methoxy and hydrazide groups, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-methoxypyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-6-3-2-5(4-9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKOCEKULBFVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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